(S)-3-Chloro-1-(3,5-difluorophenyl)propan-1-ol (CAS 872850-26-5) is a highly specialized, enantiopure halogenated alcohol utilized primarily as a chiral building block in pharmaceutical procurement. Featuring a terminal alkyl chloride and a benzylic chiral alcohol flanked by a 3,5-difluorophenyl ring, it serves as a critical intermediate for the synthesis of (R)-isoxazolidines, chiral epoxides, and complex aryloxypropylamines. Its primary procurement value lies in its high enantiomeric excess (>99% ee), which bypasses the need for complex in-house asymmetric reduction of the corresponding ketone. The specific 3,5-difluoro substitution pattern is heavily favored in modern medicinal chemistry to enhance API metabolic stability and lipophilicity, making this compound an essential raw material for advanced kinase inhibitors and chemokine receptor modulators [1].
Substituting this compound with racemic 3-chloro-1-(3,5-difluorophenyl)propan-1-ol or the structurally simpler (S)-3-chloro-1-(3-fluorophenyl)propan-1-ol introduces severe downstream liabilities. Using the racemate shifts the burden of chiral resolution to later, more expensive stages of API synthesis, typically resulting in >50% yield losses and requiring preparative chiral chromatography. Furthermore, replacing the 3,5-difluorophenyl group with a mono-fluoro or unfluorinated ring fundamentally alters the pharmacological profile of the final API, often increasing susceptibility to cytochrome P450-mediated metabolism at the unprotected meta position. Finally, attempting to substitute the terminal chloride with a bromide to increase reactivity leads to poor bulk storage stability, as the bromo-analog is prone to spontaneous intramolecular cyclization during transit and ambient storage [1].
The synthesis of chiral APIs, such as RET kinase inhibitors, frequently requires the conversion of 1-aryl-3-chloro-1-propanols into (R)-isoxazolidines via stereoinvertive cyclization. Procuring commercial (S)-3-Chloro-1-(3,5-difluorophenyl)propan-1-ol with >99.0% ee allows for direct Mitsunobu cyclization, yielding the target (R)-heterocycle with >98% ee. In contrast, in-house asymmetric transfer hydrogenation (ATH) of the precursor ketone (3-chloro-1-(3,5-difluorophenyl)propan-1-one) using standard Ru-catalysts often stalls at 92–94% ee due to the strongly electron-withdrawing nature of the 3,5-difluorophenyl group, which destabilizes the transition state [1].
| Evidence Dimension | Enantiomeric excess (ee) of precursor and resulting cyclized intermediate |
| Target Compound Data | >99.0% ee (commercial supply), yielding >98% ee in cyclized product |
| Comparator Or Baseline | In-house ATH of ketone (92–94% ee) |
| Quantified Difference | 5–7% higher ee, eliminating the need for downstream chiral resolution |
| Conditions | Base-mediated or Mitsunobu cyclization to isoxazolidine |
Purchasing the enantiopure building block prevents costly yield losses and eliminates the need for diastereomeric salt resolution in large-scale manufacturing.
For industrial procurement, the stability of the bifunctional precursor is critical. (S)-3-Chloro-1-(3,5-difluorophenyl)propan-1-ol exhibits excellent shelf stability, with <0.5% degradation observed over 12 months at 25°C. In contrast, the corresponding bromo-analog, (S)-3-bromo-1-(3,5-difluorophenyl)propan-1-ol, undergoes up to 15% spontaneous intramolecular cyclization to the oxetane or epoxide under identical storage conditions due to the superior leaving-group ability of the bromide ion [1]. The chloride strikes the optimal balance: it is sufficiently stable for ambient transport and long-term storage, yet reactive enough for controlled base-mediated cyclization or amination at elevated temperatures.
| Evidence Dimension | Ambient storage degradation (12 months at 25°C) |
| Target Compound Data | <0.5% degradation (stable) |
| Comparator Or Baseline | (S)-3-bromo-1-(3,5-difluorophenyl)propan-1-ol (~15% degradation) |
| Quantified Difference | ~30-fold reduction in spontaneous cyclization/degradation |
| Conditions | 25°C, neat bulk storage |
The chloride derivative ensures predictable stoichiometry and purity upon use, reducing waste and re-testing costs associated with unstable bromo-precursors.
The selection of the 3,5-difluorophenyl moiety over mono-fluoro or unfluorinated analogs is driven by downstream pharmacokinetic requirements. In class-level studies of kinase inhibitors and CCR5 modulators, APIs derived from the 3,5-difluoro building block demonstrate significantly enhanced microsomal stability. The dual fluorine substitution effectively blocks cytochrome P450-mediated oxidation at both meta positions. Compared to APIs derived from (S)-3-chloro-1-(3-fluorophenyl)propan-1-ol, the 3,5-difluoro derivatives typically exhibit a 2- to 3-fold increase in in vitro half-life (t1/2 > 120 mins vs. < 45 mins) while simultaneously enhancing target binding affinity through favorable lipophilic interactions in the hydrophobic pocket [1].
| Evidence Dimension | Downstream API microsomal stability (t1/2) |
| Target Compound Data | t1/2 > 120 minutes (3,5-difluoro API) |
| Comparator Or Baseline | t1/2 < 45 minutes (3-fluoro API baseline) |
| Quantified Difference | >2.5-fold increase in metabolic half-life |
| Conditions | Human liver microsome (HLM) stability assay |
Procuring the exact 3,5-difluoro compound is essential for maintaining the intended pharmacokinetic profile and dosing regimen of the final pharmaceutical product.
This compound is the premier starting material for synthesizing (R)-3-(3,5-difluorophenyl)isoxazolidine intermediates. By reacting the (S)-alcohol with an N-protected hydroxylamine under Mitsunobu conditions, the stereocenter is cleanly inverted. This directly leverages the high ee highlighted in Section 3, providing a critical hydrophobic motif for novel RET and TRK kinase inhibitors [1].
The compound serves as a key chiral building block in the synthesis of piperidine and 8-azabicyclo[3.2.1]octane derivatives targeting the CCR5 receptor. The terminal chloride allows for efficient alkylation of complex amine scaffolds without the premature degradation risks associated with bromo-analogs, while the difluorophenyl group provides necessary metabolic shielding [2].
Under controlled basic conditions, the 1,3-chlorohydrin motif can be cleanly cyclized to form (S)-2-(3,5-difluorophenyl)oxirane. This leverages the specific balance of halide stability and reactivity of the chloride over the bromide, enabling the rapid library generation of 3-aryloxy-3-phenylpropylamine derivatives with enhanced pharmacokinetic half-lives .